molecular formula C5H7F2NO2 B573539 3,3-Difluoro-L-proline CAS No. 168102-06-5

3,3-Difluoro-L-proline

Cat. No. B573539
CAS RN: 168102-06-5
M. Wt: 151.113
InChI Key: AKYUQSFIIOIBHO-GSVOUGTGSA-N
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Description

3,3-Difluoro-L-proline is a fluorinated proline derivative. Fluorinated proline derivatives have found diverse applications in areas ranging from medicinal chemistry over structural biochemistry to organocatalysis . Depending on the stereochemistry of monofluorination at the proline 3- or 4-position, different effects on the conformational properties of proline (ring pucker, cis/trans isomerization) are introduced .


Synthesis Analysis

The synthesis and conformational properties of three out of the four possible 3,4-difluoro-L-proline diastereoisomers have been reported . The yet unreported conformational properties are described for (3S,4S)- and (3R,4R)-difluoro-L-proline, which are shown to bias ring pucker and cis/trans ratios on the same order of magnitude as their respective monofluorinated progenitors .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-L-proline is influenced by the stereochemistry of monofluorination at the proline 3- or 4-position . With fluorination at both 3- and 4-positions, matching or mismatching effects can occur depending on the relative stereochemistry .


Chemical Reactions Analysis

The chemical reactions of 3,3-Difluoro-L-proline involve cis/trans isomerization . The inductive effect of fluorine reduces the capacity for the nitrogen lone pair to conjugate with the amide carbonyl group and thus to contribute to the double bond character of the amide bond . As a consequence, the rotational energy barrier is decreased and accelerated cis/trans isomerization is observed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluoro-L-proline are influenced by the presence of fluorine atoms. The same effect renders fluorinated prolines less basic and the carboxylic acid group more acidic .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-L-proline involves the manipulation of the conformational and electronic properties of organic molecules . Fluorination of the L-proline ring has been heavily exploited for conformational control of its ring pucker .

Safety and Hazards

The safety data sheet for N-Boc-4,4-difluoro-L-proline, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The reported analogues of 3,3-Difluoro-L-proline expand the scope of available fluorinated proline analogues as tools to tailor proline’s distinct conformational and dynamical properties . This allows for the interrogation of its role in, for instance, protein stability or folding .

properties

IUPAC Name

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-2-8-3(5)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYUQSFIIOIBHO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665027
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168102-06-5
Record name 3,3-Difluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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